Mercaptomethanol Mercaptomethanol
Brand Name: Vulcanchem
CAS No.: 22322-29-8
VCID: VC14205287
InChI: InChI=1S/CH4OS/c2-1-3/h2-3H,1H2
SMILES:
Molecular Formula: CH4OS
Molecular Weight: 64.11 g/mol

Mercaptomethanol

CAS No.: 22322-29-8

Cat. No.: VC14205287

Molecular Formula: CH4OS

Molecular Weight: 64.11 g/mol

* For research use only. Not for human or veterinary use.

Mercaptomethanol - 22322-29-8

Specification

CAS No. 22322-29-8
Molecular Formula CH4OS
Molecular Weight 64.11 g/mol
IUPAC Name sulfanylmethanol
Standard InChI InChI=1S/CH4OS/c2-1-3/h2-3H,1H2
Standard InChI Key GXDPEHGCHUDUFE-UHFFFAOYSA-N
Canonical SMILES C(O)S

Introduction

Chemical Identity and Nomenclature Clarification

Table 1: Key Properties of 2-Mercaptoethanol vs. Hypothetical Mercaptomethanol

Property2-Mercaptoethanol (BME)Hypothetical Mercaptomethanol
Molecular FormulaC₂H₆OSCH₄OS
Molar Mass (g/mol)78.1364.11
Density (g/cm³)1.114 at 15.6°C N/A
Boiling Point (°C)155–160 N/A
ApplicationsProtein reducing agent, antioxidant No known uses

Historical Context of Nomenclature

The prefix "mercapto-" originates from Latin mercurius captans ("capturing mercury"), reflecting thiols' ability to bind mercury. Methanol derivatives with thiol groups are rare due to instability; the smallest stable thiol-alcohol is 2-mercaptoethanol . Misnomers like "mercaptomethanol" may arise from informal abbreviations or transcriptional errors.

Synthesis and Industrial Production of 2-Mercaptoethanol

Industrial Manufacturing Process

2-Mercaptoethanol is synthesized via the reaction of ethylene oxide with hydrogen sulfide under catalytic conditions (e.g., thiodiglycol or zeolites) :

C2H4O+H2SHOCH2CH2SH\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{S} \rightarrow \text{HOCH}_2\text{CH}_2\text{SH}

This exothermic process requires careful temperature control (60–100°C) to minimize byproducts like thiodiglycol .

Reverse-Ester Synthesis from Palm Fatty Acid Distillate

Recent research explores 2-mercaptoethanol’s role in synthesizing mercaptoethyl esters (MEFA) from palm fatty acid distillate (PFAD) :

RCOOH+HSCH2CH2OHRCOOCH2CH2SH+H2O\text{RCOOH} + \text{HSCH}_2\text{CH}_2\text{OH} \rightleftharpoons \text{RCOOCH}_2\text{CH}_2\text{SH} + \text{H}_2\text{O}

Key findings from factorial experiments include:

  • Optimal yield at 75°C, 20% molar excess mercaptoethanol, and 2.4% catalyst (pTSA) .

  • Competing formation of S-esters (RCOSCH₂CH₂OH) reduces O-ester (MEFA) yield due to thiol group reactivity .

Biochemical and Industrial Applications

Protein Denaturation and Reduction

2-Mercaptoethanol disrupts disulfide bonds (S–S) in proteins, converting them to sulfhydryl groups (-SH) :

RS–SR+2HOCH2CH2SH2RSH+HOCH2CH2S–SCH2CH2OH\text{RS–SR} + 2 \text{HOCH}_2\text{CH}_2\text{SH} \rightarrow 2 \text{RSH} + \text{HOCH}_2\text{CH}_2\text{S–SCH}_2\text{CH}_2\text{OH}

Compared to dithiothreitol (DTT), BME has a milder redox potential (−0.26 V vs. −0.33 V) but higher volatility and toxicity .

Antioxidant Properties

BME scavenges reactive oxygen species (ROS), including hydroxyl radicals (·OH), via hydrogen donation from its thiol group :

HOCH2CH2SH+OHHOCH2CH2S+H2O\text{HOCH}_2\text{CH}_2\text{SH} + \cdot\text{OH} \rightarrow \text{HOCH}_2\text{CH}_2\text{S}\cdot + \text{H}_2\text{O}

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